![molecular formula C4H6BrNO3 B1527853 Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- CAS No. 27597-85-9](/img/structure/B1527853.png)
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Overview
Description
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-, is an organic compound with the chemical formula C4H7BrNO2. It is an isomer of butanoic acid, 4-amino-2-bromo-4-oxo-, (2R)- and is a colorless, water-soluble solid. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Butanoic acid, 4-amino-2-bromo-4-oxo-, (Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-)- has been widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and antifungal agents. It has also been used in the synthesis of a variety of other organic compounds, including polymers, dyes, and food additives.
Mechanism Of Action
Butanoic acid, 4-amino-2-bromo-4-oxo-, (Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-)- acts as a nucleophile in organic reactions, attacking electrophilic molecules such as carbonyl groups. It can also act as an electrophile, reacting with nucleophiles such as amines and alcohols.
Biochemical and Physiological Effects
Butanoic acid, 4-amino-2-bromo-4-oxo-, (Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, it has been shown to have anti-inflammatory activity, as well as to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.
Advantages And Limitations For Lab Experiments
The use of butanoic acid, 4-amino-2-bromo-4-oxo-, (Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-)- in laboratory experiments has a number of advantages. It is relatively inexpensive and has a wide range of applications in organic synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, it is also highly reactive and can be corrosive, so it must be handled with care.
Future Directions
The potential applications of butanoic acid, 4-amino-2-bromo-4-oxo-, (Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-)- are vast and continue to be explored. Some potential future directions include the development of new synthetic routes for its synthesis, the exploration of its use in drug discovery and development, and the exploration of its potential applications in other fields such as agriculture and food science. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic applications.
properties
IUPAC Name |
(2S)-4-amino-2-bromo-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVHFOVIFUSA-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.